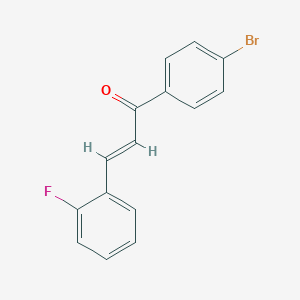

(2E)-1-(4-Bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-1-(4-Bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one phenyl ring and a fluorine atom on the other, making it a halogenated chalcone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and 2-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-1-(4-Bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The halogen atoms (bromine and fluorine) on the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Chalcones are known for their anticancer properties, and (2E)-1-(4-Bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is no exception. Studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, research has shown that chalcone derivatives can induce apoptosis in cancer cells through the modulation of cell cycle progression and the activation of pro-apoptotic pathways .

1.2 Enzyme Inhibition

The compound has also been explored for its inhibitory effects on key enzymes involved in neurodegenerative diseases. Specifically, it has shown potential as an inhibitor of monoamine oxidase (MAO), which is relevant for conditions such as Parkinson's disease and depression. The structure-activity relationship studies suggest that the presence of bromine and fluorine substituents enhances its inhibitory potency against MAO-B .

Material Science Applications

2.1 Fluorescent Probes

Due to its unique electronic properties, this compound can be utilized as a fluorescent probe in material science. The compound's ability to emit fluorescence makes it suitable for applications in bioimaging and tracking biological processes in live cells . Its structural characteristics allow for the design of new materials with tailored optical properties.

2.2 Photonic Devices

Research into the photonic applications of chalcone derivatives highlights their potential use in organic light-emitting diodes (OLEDs) and solar cells. The compound's conjugated system facilitates efficient charge transport, making it a candidate for enhancing the performance of these devices .

Chemical Probes and Screening Libraries

3.1 Drug Discovery

This compound is included in various screening libraries aimed at identifying new therapeutic agents. Its diverse biological activities make it a valuable compound in high-throughput screening assays for drug discovery, particularly against infectious diseases and cancer .

3.2 Agrochemical Research

The compound's structural features also suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Its effectiveness in inhibiting specific biological pathways can be harnessed to develop new agricultural products that target pests while minimizing environmental impact .

Mécanisme D'action

The mechanism of action of (2E)-1-(4-Bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity can lead to the inhibition of enzymes or modulation of signaling pathways, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2E)-1-(4-Chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one

- (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

- (2E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one

Uniqueness

(2E)-1-(4-Bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is unique due to the specific combination of bromine and fluorine substituents on the phenyl rings. This unique substitution pattern can influence the compound’s reactivity, biological activity, and physicochemical properties, distinguishing it from other similar chalcones.

Activité Biologique

(2E)-1-(4-Bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure featuring a conjugated system with a carbonyl group and two aromatic rings. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₀BrF O. The presence of bromine and fluorine substituents on the phenyl rings significantly influences its electronic properties and biological interactions. The compound typically adopts a non-planar conformation, which can affect its solubility and reactivity in biological systems .

Anticancer Activity

Chalcones, including this compound, have shown promising anticancer effects in various studies. Research indicates that this compound can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways.

Case Study:

In a study evaluating the antiproliferative effects of similar chalcones on chronic lymphocytic leukemia (CLL) cell lines, compounds exhibited IC50 values ranging from 0.17 to 2.69 µM, demonstrating significant cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

| Compound | Cell Line | IC50 Value (µM) | Pro-apoptotic Effect (%) |

|---|---|---|---|

| 20a | HG-3 | 0.17 | 82–95 |

| 20f | PGA-1 | 0.35 | 87–97 |

| 23a | HG-3 | <10 | 82–95 |

Antimicrobial Activity

Chalcones are also recognized for their antimicrobial properties. Studies have demonstrated that this compound exhibits significant antibacterial activity against various pathogens.

Example Findings:

In vitro evaluations showed that chalcone derivatives could inhibit bacterial growth with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Pathogen | MIC Value (µg/mL) | Control (Antibiotic) |

|---|---|---|

| Staphylococcus aureus | 3.12 | Ciprofloxacin (2) |

| Escherichia coli | 12.5 | Ciprofloxacin (2) |

Anti-inflammatory Effects

The anti-inflammatory potential of chalcones has been explored in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

The biological activity of this compound can be attributed to its ability to act as a Michael acceptor due to the α,β-unsaturated carbonyl system. This property allows it to interact with nucleophiles in biological systems, modulating various biochemical pathways that lead to its observed effects .

Propriétés

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFO/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10H/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGACCFACBMBHKK-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.